Cas no 196952-95-1 (1-(2-Chlorophenyl)-2,3-butadien-1-one)

1-(2-Chlorophenyl)-2,3-butadien-1-one is a chlorinated butadienone derivative characterized by its conjugated diene and ketone functional groups. This compound is of interest in synthetic organic chemistry due to its reactivity as a Michael acceptor and its potential utility in cycloaddition reactions. The presence of the 2-chlorophenyl moiety enhances its electrophilic properties, making it a versatile intermediate for constructing complex heterocyclic frameworks. Its structural features allow for selective functionalization, enabling applications in pharmaceuticals, agrochemicals, and materials science. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture. Proper storage in inert atmospheres is recommended to maintain stability.
1-(2-Chlorophenyl)-2,3-butadien-1-one structure
196952-95-1 structure
Product name:1-(2-Chlorophenyl)-2,3-butadien-1-one
CAS No:196952-95-1
MF:C10H7ClO
MW:178.614981889725
CID:5520937
PubChem ID:10583489

1-(2-Chlorophenyl)-2,3-butadien-1-one Chemical and Physical Properties

Names and Identifiers

    • 2,3-Butadien-1-one, 1-(2-chlorophenyl)-
    • 1-(2-Chlorophenyl)-2,3-butadien-1-one
    • 1-(2-chlorophenyl)buta-2,3-dien-1-one
    • G73329
    • 196952-95-1
    • Inchi: 1S/C10H7ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-7H,1H2
    • InChI Key: CNUGJGGIIBASLS-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC=C1Cl)(=O)C=C=C

Computed Properties

  • Exact Mass: 178.0185425g/mol
  • Monoisotopic Mass: 178.0185425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 17.1Ų

1-(2-Chlorophenyl)-2,3-butadien-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P024VAQ-250mg
1-(2-Chlorophenyl)-2,3-butadien-1-one
196952-95-1 97%
250mg
$846.00 2023-12-19
Ambeed
A1868444-1g
1-(2-Chlorophenyl)buta-2,3-dien-1-one
196952-95-1 95%
1g
$1210.0 2024-04-22
1PlusChem
1P024VAQ-100mg
1-(2-Chlorophenyl)-2,3-butadien-1-one
196952-95-1 97%
100mg
$522.00 2023-12-19
Ambeed
A1868444-250mg
1-(2-Chlorophenyl)buta-2,3-dien-1-one
196952-95-1 95%
250mg
$605.0 2024-04-22
Ambeed
A1868444-100mg
1-(2-Chlorophenyl)buta-2,3-dien-1-one
196952-95-1 95%
100mg
$363.0 2024-04-22
Aaron
AR024VJ2-5g
1-(2-Chlorophenyl)-2,3-butadien-1-one
196952-95-1 95%
5g
$3737.00 2025-02-13
Ambeed
A1868444-5g
1-(2-Chlorophenyl)buta-2,3-dien-1-one
196952-95-1 95%
5g
$4236.0 2024-04-22
Aaron
AR024VJ2-250mg
1-(2-Chlorophenyl)-2,3-butadien-1-one
196952-95-1 95%
250mg
$534.00 2025-02-13
Aaron
AR024VJ2-100mg
1-(2-Chlorophenyl)-2,3-butadien-1-one
196952-95-1 95%
100mg
$321.00 2025-02-13
Aaron
AR024VJ2-1g
1-(2-Chlorophenyl)-2,3-butadien-1-one
196952-95-1 95%
1g
$1068.00 2025-02-13

Additional information on 1-(2-Chlorophenyl)-2,3-butadien-1-one

Comprehensive Overview of 1-(2-Chlorophenyl)-2,3-butadien-1-one (CAS No. 196952-95-1)

1-(2-Chlorophenyl)-2,3-butadien-1-one (CAS No. 196952-95-1) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound, often referred to as 2-chlorophenyl butadienone, belongs to the class of α,β-unsaturated ketones, which are known for their reactivity and versatility in synthetic chemistry. Researchers and industry professionals are increasingly exploring its use in pharmaceutical intermediates, material science, and organic synthesis, making it a subject of growing interest in scientific literature.

The molecular structure of 1-(2-Chlorophenyl)-2,3-butadien-1-one features a chlorophenyl group attached to a butadienone backbone, which contributes to its distinct chemical behavior. This arrangement allows the compound to participate in various conjugation reactions and cycloadditions, making it a valuable building block for more complex molecules. Recent studies have highlighted its potential in green chemistry applications, where its reactivity can be harnessed to develop sustainable synthetic routes. As the demand for eco-friendly chemical processes rises, this compound is poised to play a pivotal role in advancing green synthesis methodologies.

One of the most frequently searched questions about 1-(2-Chlorophenyl)-2,3-butadien-1-one revolves around its synthesis methods and purification techniques. Researchers often seek optimized protocols to achieve high yields and purity, particularly for applications in drug discovery and functional materials. The compound's UV-visible absorption properties also make it a candidate for photochemical studies, a topic that has gained traction in academic circles. Additionally, its potential as a ligand in catalysis has been explored, with some studies suggesting its utility in asymmetric synthesis, a hot topic in modern organic chemistry.

In the context of industrial applications, 1-(2-Chlorophenyl)-2,3-butadien-1-one has been investigated for its role in the production of advanced polymers and specialty chemicals. Its ability to undergo polymerization reactions has opened doors for creating novel materials with tailored properties. Furthermore, the compound's electrophilic character makes it a suitable candidate for cross-coupling reactions, which are widely used in the synthesis of biologically active molecules. This aligns with the current trend of developing high-value fine chemicals for the pharmaceutical and agrochemical industries.

Safety and handling of 1-(2-Chlorophenyl)-2,3-butadien-1-one are also common topics of interest among users. While the compound is not classified as hazardous under standard regulations, proper laboratory practices and storage conditions are essential to ensure its stability and longevity. Questions about its solubility in common organic solvents and its stability under various conditions are frequently addressed in technical forums, reflecting the practical concerns of chemists working with this material.

Looking ahead, the future of 1-(2-Chlorophenyl)-2,3-butadien-1-one appears promising, with ongoing research focusing on expanding its applications in nanotechnology and bioconjugation. Its compatibility with click chemistry protocols has been noted, suggesting potential uses in biomolecular labeling and drug delivery systems. As the scientific community continues to uncover new facets of this compound, its relevance in cutting-edge research is expected to grow, solidifying its position as a valuable tool in modern chemistry.

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Amadis Chemical Company Limited
(CAS:196952-95-1)1-(2-Chlorophenyl)-2,3-butadien-1-one
A975688
Purity:99%/99%/99%/99%
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